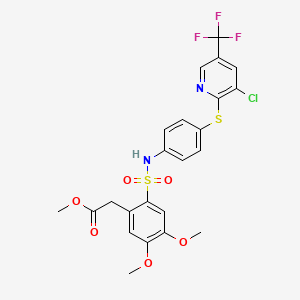

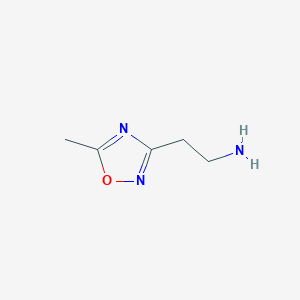

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

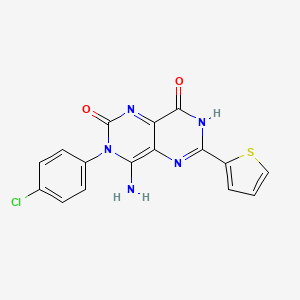

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone, also known as JNJ-40411813, is a small-molecule inhibitor of the protein kinase B-Raf. It has been identified as a potential therapeutic agent for the treatment of cancer, particularly melanoma.

Aplicaciones Científicas De Investigación

Hydrogen-Bonding Patterns in Enaminones

Research on compounds similar to the specified chemical, such as enaminones, has revealed insights into hydrogen-bonding patterns. Studies show bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, which lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These findings suggest potential applications in designing molecular structures with specific bonding characteristics for chemical synthesis or pharmaceutical research (Balderson et al., 2007).

Microwave-Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis involving piperidine and related structures demonstrates the efficiency of this method in producing compounds with potential antibacterial properties. The reaction of piperidine with various compounds under microwave irradiation has led to the creation of new compounds, which were then evaluated for their antibacterial activity. This highlights the role of such compounds in developing new antimicrobial agents (Merugu et al., 2010).

Synthesis of Building-Blocks for Crown Ethers

The development of building blocks for the synthesis of functionalized crown ethers, utilizing pyridine and piperidine derivatives, underlines the significance of these compounds in creating macrocyclic hosts. These hosts can be used in molecular recognition studies, which are fundamental in supramolecular chemistry and have implications in sensing, separation, and catalysis (Nawrozkij et al., 2014).

Corrosion Inhibition on Mild Steel

Research on Schiff base complexes containing pyridine units has demonstrated their effectiveness in corrosion inhibition on mild steel in acidic environments. This application is crucial in industrial maintenance and the protection of infrastructure, suggesting potential uses of related compounds in corrosion prevention strategies (Das et al., 2017).

Propiedades

IUPAC Name |

2-(2-methylphenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-5-2-3-7-18(15)23-14-19(22)21-12-4-6-17(13-21)24-16-8-10-20-11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYYMCNVBSBZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)

![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2835086.png)